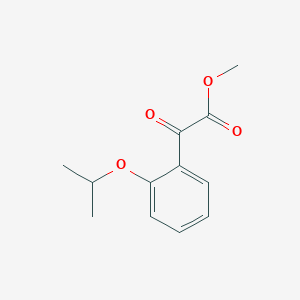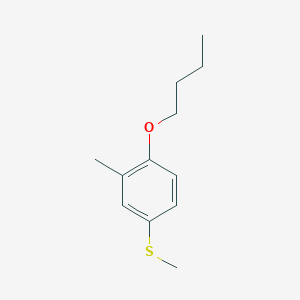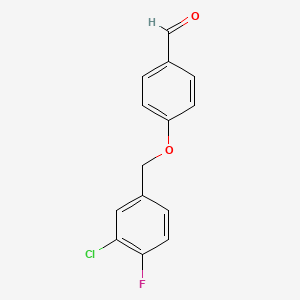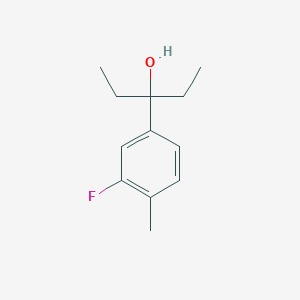
4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-methylpiperidine is a chemical compound that belongs to the class of piperidines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine ring with a hydroxyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-methylpiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Fluorinated Phenyl Intermediate: The initial step involves the introduction of a fluorine atom and a methyl group onto a phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas or fluorinating agents like Selectfluor.
Coupling with Piperidine: The fluorinated phenyl intermediate is then coupled with a piperidine derivative. This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.
Hydroxylation: The final step involves the introduction of a hydroxyl group onto the piperidine ring. This can be achieved through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-methylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or reduce other functional groups present.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-ethylpiperidine: Similar structure with an ethyl group instead of a methyl group.
4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-propylpiperidine: Similar structure with a propyl group instead of a methyl group.
4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-isopropylpiperidine: Similar structure with an isopropyl group instead of a methyl group.
Uniqueness
The uniqueness of 4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-methylpiperidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the hydroxyl group provides opportunities for further functionalization.
Properties
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-1-methylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10-3-4-11(9-12(10)14)13(16)5-7-15(2)8-6-13/h3-4,9,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKZWOVALPAOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCN(CC2)C)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol](/img/structure/B7995547.png)
![4-Chloro-3-[(3-fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7995551.png)
![1-Chloro-2-fluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995556.png)









